molecular formula C12H22O2 B1293820 cis-2-tert-Butylcyclohexyl acetate CAS No. 20298-69-5

cis-2-tert-Butylcyclohexyl acetate

Cat. No. B1293820
CAS RN: 20298-69-5
M. Wt: 198.3 g/mol
InChI Key: FINOAUDUYKVGDS-WDEREUQCSA-N
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Description

Cis-2-tert-Butylcyclohexyl acetate is a chemical compound that is part of a broader class of organic molecules featuring a cyclohexyl ring with a tert-butyl group and an acetate moiety. The interest in such compounds arises from their potential use as building blocks in organic synthesis, as well as their relevance in the study of stereochemistry and reaction mechanisms.

Synthesis Analysis

The synthesis of related cyclohexyl compounds often involves key reactions such as intramolecular nucleophilic acyl substitution and ring expansion reactions. For instance, optically active cyclohexenone derivatives have been synthesized using Ti(II)-mediated reactions and FeCl3-mediated ring expansions, which are crucial for constructing the cyclohexane ring system . Additionally, the synthesis of all four stereoisomers of a related azabicyclo[3.1.0]hexane carboxylic acid has been achieved, demonstrating the ability to control stereochemistry during synthesis .

Molecular Structure Analysis

The molecular structure of cyclohexyl compounds can be complex due to the presence of chiral centers and the possibility of cis-trans isomerism. For example, the molecular structure of a chiral tert-butyl oxo-oxa-azabicyclo[2.2.2]octane carboxylate was determined using X-ray diffraction, revealing a noncentrosymmetric, chiral orthorhombic space group . This highlights the importance of advanced analytical techniques in elucidating the detailed structure of such molecules.

Chemical Reactions Analysis

Cyclohexyl acetates can undergo various chemical reactions, including diastereoselective and enantioselective processes. For instance, diastereomer-selective hydrolysis of stereoisomeric cyclohexyl acetates has been achieved using lipase catalysis, resulting in high enantiomeric excesses . Additionally, cyclodimerization reactions have been observed in related compounds, leading to the formation of lactone-acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl acetates, such as cis-2-tert-Butylcyclohexyl acetate, are influenced by their molecular structure. The presence of tert-butyl groups can significantly affect the compound's steric properties and reactivity. For example, the hydrogenation of 1,2-di-tert-butylbenzene has been studied, leading to the isolation of cis- and trans-di-tert-butylcyclohexane, which are important for understanding the influence of bulky substituents on reaction pathways . The accurate determination of bond distances in related compounds, such as in the case of cis- and trans-2-(4-tert-butylcyclohexyloxy)-1,3,5-trinitrobenzene, provides valuable information for comparing structural parameters .

Scientific Research Applications

1. Importance in Perfumery and Fragrance Industry

cis-2-tert-Butylcyclohexyl acetate and its derivatives are significant in the perfumery and fragrance industry. For instance, 4-tert-butylcyclohexyl acetate, derived from 4-tert-butylcyclohexanol, is a commercial synthetic fragrance used extensively, with the cis-isomer being a more potent odorant than the trans-isomer. This isomer is obtained through the acetylation of the corresponding alcohol, highlighting its role in creating fragrances with a more potent odor (Shimizu et al., 2022). Additionally, the synthesis of commercial fragrances like leather cyclohexanol and woody acetate, which involve mixtures of cis- and trans-isomers, further emphasizes the importance of these compounds in functional perfumery applications (Tentori et al., 2020).

2. Role in Stereoselective and Enantioselective Synthesis

cis-2-tert-Butylcyclohexyl acetate and related compounds are crucial in stereoselective and enantioselective synthesis processes. For example, the diastereoselective and enantioselective lipase-catalyzed hydrolysis of stereoisomeric acetates demonstrates the compound's potential in obtaining high enantiomeric excesses in chemical synthesis (Bidjou et al., 2002). Similarly, in the field of organometallic chemistry, reactions involving cis- and trans-4-tert-butylcyclohexyl bromides and mercuric bromides illustrate the utility of these compounds in understanding stereochemical properties and reactivities of organic compounds (Alexandrou, 1966).

Safety And Hazards

Cis-2-tert-Butylcyclohexyl acetate is classified as hazardous to the aquatic environment with long-term effects (H411). It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to approved disposal site, in accordance with local regulations . It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment should be used as required .

properties

IUPAC Name

[(1R,2R)-2-tert-butylcyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINOAUDUYKVGDS-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCCC[C@@H]1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

cis-2-tert-Butylcyclohexyl acetate

CAS RN

20298-69-5
Record name Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-2-tert-butylcyclohexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Based on structural similarity, reactivity, metabolism data, physical-chemical properties and expert judgment, cis-2-tert-butylcyclohexyl acetate (CAS # 20298-69-5) and 2-tert-…
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Section 5) and cis-2-tert-butylcyclohexyl acetate (CAS # 20298-69… cis-2-tert-Butylcyclohexyl acetate has an OECD 422 dietary … cis-2-tertButylcyclohexyl acetate has an OECD 422 dietary …
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Read across materials, cis-2-tert-butylcyclohexyl acetate (CAS # 20298-69-5; see Section 5) … The test material, cis-2-tert-butylcyclohexyl acetate (CAS # 2029869-5) was administered to …
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… Additionally, read across material cis-2-tert-butylcyclohexyl acetate (CAS # 20298-69-5; see Section 5) has an OECD 422 dietary combined repeated dose toxicity study and …
SP Bhatia, CS Letizia, AM Api - Food and Chemical Toxicology, 2008 - Elsevier
… A toxicologic and dermatologic review of cis-2-tert-butylcyclohexyl acetate when used as a fragrance ingredient is presented. … cis-2-tert-Butylcyclohexyl acetate is a fragrance …
Number of citations: 5 www.sciencedirect.com
M Vairamani, M Saraswathi… - Organic mass …, 1992 - Wiley Online Library
… 3-Methylpentyl 3-acetate n-Heptyl acetate n-Octyl acetate n-Decyl acetate 2-Heptyl acetate 3-Heptyl acetate 4-Heptyl acetate Cyclohexyl acetate cis-2-tert- Butylcyclohexyl acetate trans-…
B de Lacy Costello, A Amann, H Al-Kateb… - Journal of breath …, 2014 - iopscience.iop.org
A compendium of all the volatile organic compounds (VOCs) emanating from the human body (the volatolome) is for the first time reported. 1840 VOCs have been assigned from breath (…
Number of citations: 937 iopscience.iop.org
AM Api, D Belsito, D Botelho… - Food and …, 2017 - fragrancematerialsafetyresource …
… The developmental toxicity endpoint was completed using 1-cyclohexylethyl butyrate (CAS # 63449-88-7) and cis-2-tert-butylcyclohexyl acetate (CAS # 236391-76-7) as suitable read …
N Drabińska, C Flynn, N Ratcliffe… - Journal of Breath …, 2021 - iopscience.iop.org
This paper comprises an updated version of the 2014 review which reported 1846 volatile organic compounds (VOCs) identified from healthy humans. In total over 900 additional VOCs …
Number of citations: 103 iopscience.iop.org
T Kerdcharoen, C Wongchoosuk… - Air Quality Monitoring …, 2011 - books.google.com
… benzyl acetate 2-phenylethyl acetate dihydromyrcenol acetate cis-2-tert-butylcyclohexyl acetate a-terpinyl acetate citronellol acetate neryl acetate geranyl acetate methyl-N-…
Number of citations: 3 books.google.com

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